chromium(III) citrate

Description

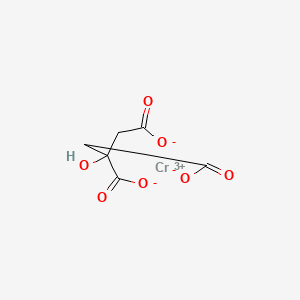

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

Chromium is an essential nutrient involved in the metabolism of glucose, insulin and blood lipids. Its role in potentiating insulin signalling cascades has been implicated in several studies. Chromium upregulates insulin-stimulated insulin signal transduction via affecting effector molecules downstream of the insulin receptor (IR). IR-mediated signalling pathway involves phoshorylation of multiple intracellular domains and protein kinases, and downstream effector molecules. Upon activation by ligands, intracellular β-subunit of IR autophosphorylates and activates tyrosine kinase domain of the IR, followed by activation and phosphorylation of regulatory proteins and downstream signalling effectors including phosphatidylinositol 2-kinase (PI3K). PI3K activates further downstream reaction cascades to activate protein kinase B (Akt) to ultimately promote translocation of glucose transporter-4 (Glut4)-vesicles from the cytoplasm to the cell surface and regulate glucose uptake. Chromium enhances the kinase activity of insulin receptor β and increases the activity of downstream effectors, pI3-kinase and Akt. Under insulin-resistant conditions, chromium also promotes GLUT-4 transporter translocation that is independent of activity of IR, IRS-1, PI3-kinase, or Akt; chromium mediates cholesterol efflux from the membranes via increasing fluidity of the membrane by decreasing the membrane cholesterol and upregulation of sterol regulatory element-binding protein. As a result, intracellular GLUT-4 transporters are stimulated to translocate from intracellular to the plasma membrane, leading to enhanced glucose uptake in muscle cells. Chromium attenuates the activity of PTP-1B _in vitro,_ which is a negative regulator of insulin signaling. It also alleviates ER stress that is observed to be elevated the suppression of insulin signaling. ER stress is thought to activate c-Jun N-terminal kinase (JNK), which subsequently induces serine phosphorylation of IRS and aberration of insulin signalling. Transient upregulation of AMPK by chromium also leads to increased glucose uptake. |

|---|---|

CAS No. |

57072-40-9 |

Molecular Formula |

C6H5CrO7 |

Molecular Weight |

241.10 g/mol |

IUPAC Name |

chromium(3+);2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Cr/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |

InChI Key |

SWXXYWDHQDTFSU-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Cr+3] |

Other CAS No. |

57072-40-9 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthesis and Preparation of Chromium Iii Citrate Complexes

Aqueous Synthetic Methodologies for Chromium(III) Citrate (B86180)

Aqueous synthesis is a primary route for preparing chromium(III) citrate complexes, where control of solution chemistry is paramount.

The pH of the aqueous reaction medium is a critical factor that governs the specific type of this compound complex formed. Research has demonstrated that different mononuclear anionic complexes can be selectively synthesized by carefully adjusting the pH.

Speciation studies in the binary Cr(III)-citrate system show that a number of species can be present in aqueous solutions. journal-of-agroalimentary.roresearchgate.net For instance, at a pH of approximately 5.5, the reaction between a Cr(III) salt and citric acid yields the mononuclear anion [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻. journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.roacs.org This particular complex features two citrate ligands with different deprotonation states bound to the central chromium ion. researchgate.netacs.org In a slightly different pH range, between 4.0 and 5.5, the mononuclear anion [Cr(C₆H₅O₇)₂]³⁻ is preferentially formed. journal-of-agroalimentary.ro The formation of these distinct species underscores the importance of pH in controlling the protonation state of the citric acid and the resulting coordination environment around the chromium(III) center. researchgate.net The synthesis of metal-citrate complexes is strongly dependent on the pH value, which can often be observed by a change in the color of the solution. scirp.orgtsijournals.com

The formation of stable this compound complexes relies on specific reaction conditions and reactant ratios. A common binding stoichiometry for the Cr(III)-citrate complex is 1:2, with one metal ion coordinating to two citrate ligands. researchgate.netnih.gov

In a typical aqueous synthesis, a chromium(III) salt is reacted with citric acid. journal-of-agroalimentary.rojournal-of-agroalimentary.ro The pH is adjusted using a base, such as sodium hydroxide (B78521) or ammonia, which can also provide the counterions for the resulting anionic complex. acs.orgjournal-of-agroalimentary.ro One patented method describes reacting chromium hydroxide with three moles of citric acid by heating the mixture to 70-80°C for several hours to obtain a purple solution of chromium citrate. google.com The reaction is often carried out with continuous stirring to ensure homogeneity. journal-of-agroalimentary.ro The final complex is typically isolated from the aqueous solution. acs.org

Table 1: Aqueous Synthesis Conditions for this compound Complexes

| Target Complex | pH | Reactants | Key Conditions | Source |

|---|---|---|---|---|

[Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ |

~5.5 | Cr(III) salt, Citric Acid, Ammonia | Aqueous solution, pH adjustment with base. | journal-of-agroalimentary.rojournal-of-agroalimentary.roacs.org |

[Cr(C₆H₅O₇)₂]³⁻ |

4.0 - 5.0 | Cr(III) salt, Citric Acid, Sodium Hydroxide | Aqueous media, pH adjustment after one day of stirring. | journal-of-agroalimentary.ro |

Chromium Citrate |

Not specified | Chromium Hydroxide, Citric Acid | Heat at 70-80°C for 5 hours. | google.com |

pH-Specific Synthesis Pathways

Alternative Preparation Routes for this compound Species

Beyond direct aqueous synthesis from Cr(III) salts, alternative methods involving redox chemistry and specialized materials synthesis techniques are also utilized.

This compound can be synthesized via redox reactions, most notably through the reduction of hexavalent chromium (Cr(VI)) by citric acid. journal-of-agroalimentary.ro In this process, citric acid not only acts as a reducing agent, converting the more hazardous Cr(VI) to the more stable Cr(III) oxidation state, but also serves as the chelating ligand, immediately forming the Cr(III)-citrate complex. journal-of-agroalimentary.ro This reaction is significant as it provides a pathway to form the stable complex from a different chromium precursor. journal-of-agroalimentary.ro Abiotic redox reactions are known to govern chromium speciation in aquatic environments. jlakes.org

Citrate plays a crucial role as a chelating agent in sol-gel and hydrothermal methods for producing a variety of chromium-containing materials, such as oxides, ferrites, and carbides. rsc.orgnih.govtubitak.gov.tr

The citrate sol-gel method is widely used for synthesizing metal oxide powders. rsc.org In a typical process, metal nitrate (B79036) precursors, such as chromium(III) nitrate, are dissolved in water and mixed with citric acid. tsijournals.comrsc.orgfrontiersin.org Heating this solution evaporates the solvent, leading to the formation of a viscous gel where the citrate has chelated the metal ions, ensuring a homogeneous distribution. scirp.orgrsc.org This gel is then dried and calcined at high temperatures. During calcination, the citrate, along with the nitrate ions, undergoes combustion, a highly exothermic reaction that provides the energy to form the final crystalline oxide material. rsc.org This technique has been employed to synthesize materials like γ-Al₂O₃ nanoparticles (using a chelating agent), Cu-Cr-O nanocomposites, and chromium aluminum carbide (Cr₂AlC) MAX phases. scirp.orgfrontiersin.orgekb.eg

Hydrothermal synthesis is another wet-chemical process where citrate can be involved. This method uses high temperatures (above 300°C) and pressures in an aqueous solution to directly crystallize materials from solution. warwick.ac.uk It has been used to prepare materials like transition metal chromites (Mcr₂O₄) and SnS₂ nanocrystals, with citric acid sometimes used as a capping or complexing agent. tubitak.gov.trnih.gov These methods are valued for producing homogeneous, fine crystalline materials with controlled particle sizes. tubitak.gov.tr

Table 2: Alternative Synthesis Routes Utilizing Citrate for Chromium-Related Materials

| Method | Precursors | Product | Role of Citrate | Source |

|---|---|---|---|---|

| Redox Reaction | Chromium(VI) salt, Citric Acid | Cr(III)-Citrate Complex | Reducing and chelating agent. | journal-of-agroalimentary.ro |

| Sol-Gel | Cr(NO₃)₃, Al(NO₃)₃, Citric Acid | Cr₂AlC, Cr₃AlC₂, Cr₄AlC₃ | Chelating agent. | frontiersin.org |

| Sol-Gel | Cu(NO₃)₂, Cr(NO₃)₃, Citric Acid | Cu-Chromite (CuO·CuCr₂O₄) | Complexing agent. | scirp.orgtsijournals.com |

| Hydrothermal | Metal nitrates, NaOH | Transition metal chromites (e.g., CoCr₂O₄) | Not a primary reactant, but related wet-chemical methods use citrate. | tubitak.gov.tr |

| Ferrite (B1171679) Process | Cr(III), Fe(II), Fe(III) | Chromium Ferrite | Complexing agent that can hinder crystallization. | nih.gov |

Redox Reactions Leading to this compound

Crystallization and Isolation Techniques for this compound Complexes

The final step in the synthesis of this compound is its isolation and purification, often in a crystalline form. Following the reaction in an aqueous medium, the complex is typically induced to crystallize. journal-of-agroalimentary.ro

A common and effective technique involves the addition of a water-miscible organic solvent, such as ethanol, to the aqueous reaction mixture. acs.orgjournal-of-agroalimentary.ro This decreases the solubility of the ionic complex, causing it to precipitate out of the solution. The process is often performed at reduced temperatures, for example at 4°C, to further enhance crystallization and maximize the yield of the solid product. acs.orgjournal-of-agroalimentary.ro The resulting crystalline material, which can appear as pink or bluish crystals, is then collected by filtration. acs.orgjournal-of-agroalimentary.ro

The successful isolation of a pure, crystalline product is confirmed through various characterization techniques. Elemental analysis is used to verify the molecular formulation, while X-ray crystallography provides definitive proof of the crystalline structure and the precise arrangement of atoms within the complex. researchgate.netjournal-of-agroalimentary.roresearchgate.net

Structural and Spectroscopic Elucidation of Chromium Iii Citrate

Elemental Compositional Analysis of Chromium(III) Citrate (B86180)

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by quantifying its constituent elements. For chromium(III) citrate complexes, this analysis validates the proposed stoichiometry, confirming the ratio of chromium, carbon, hydrogen, nitrogen, and oxygen.

Detailed elemental analysis has been performed on various crystalline forms of this compound. For the complex with the formula (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, the experimentally determined weight percentages of carbon, hydrogen, and nitrogen align closely with the calculated theoretical values, confirming its molecular formulation. researchgate.net Such analysis is a critical first step in the characterization of a newly synthesized complex. journal-of-agroalimentary.rojournal-of-agroalimentary.ro

X-ray Diffraction and Crystallography of this compound Complexes

Several this compound complexes have been found to crystallize in the monoclinic system, one of the seven crystal systems. acs.orgkoreascience.krjournal-of-agroalimentary.ro A prominent example is the complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, which crystallizes in the monoclinic space group I2/a. researchgate.netacs.org Another complex, Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O, also adopts a monoclinic structure, crystallizing in the C2/c space group. journal-of-agroalimentary.ro The specific lattice parameters, which define the size and shape of the unit cell, have been precisely determined for these compounds.

Structural studies consistently reveal that the chromium(III) ion in these complexes exhibits a distorted octahedral coordination geometry. acs.orgscience.gov In this arrangement, the central Cr(III) ion is surrounded by six atoms from the coordinating ligands. The citrate ligands typically act as chelators, binding to the chromium ion through multiple atoms.

In many structures, two citrate ligands bind to the central Cr(III) ion. researchgate.net Each citrate ligand can coordinate in a tridentate fashion, using oxygen atoms from the central carboxylate, the alkoxide group, and one of the terminal carboxylates to form stable five-membered metallacyclic rings. researchgate.netiucr.org The remaining coordination sites required to complete the octahedron are occupied by atoms from the second citrate ligand, resulting in a hexacoordinated chromium center. researchgate.netjournal-of-agroalimentary.ro This octahedral configuration is a characteristic feature of Cr(III) coordination chemistry. journal-of-agroalimentary.ro

Octahedral Coordination Geometry

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for probing the chemical bonds within a molecule. By measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations, FT-IR can identify functional groups and confirm the coordination of ligands to a metal center. journal-of-agroalimentary.ro

FT-IR spectra of this compound complexes provide direct evidence of the binding between the citrate ligand and the Cr(III) ion. journal-of-agroalimentary.ro The key spectral features are the stretching vibrations of the carboxylate groups (COO⁻) of the citrate molecule. journal-of-agroalimentary.ro The binding of these groups to the chromium ion alters their vibrational frequencies compared to free citric acid.

Specifically, the spectra show strong absorption bands corresponding to the antisymmetric and symmetric stretching vibrations of the coordinated carboxylate groups. journal-of-agroalimentary.rojournal-of-agroalimentary.ro The presence of these distinct bands confirms that the carboxyl functionality is a primary site for binding to Cr(III). nih.gov

Raman Spectroscopy Applications

Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), has emerged as a valuable technique for studying the interaction between chromium(III) and citrate. nih.govnih.gov In SERS studies, citrate-capped silver (AgNPs) or gold (AuNPs) nanoparticles are often utilized to enhance the Raman signal, allowing for sensitive detection and characterization of the complex formation. nih.govrsc.org

Research has identified a distinct Raman band in the region of 563-570 cm⁻¹ which is attributed to the chromium-oxygen (Cr-O) stretching vibration within the this compound complex. nih.govmdpi.com The appearance and increase in the intensity of this peak over time serve as direct evidence of the coordination between the Cr(III) ion and the carboxyl groups of the citrate molecule. nih.govacs.org This vibrational mode is not readily observable with UV-visible spectroscopy under the same experimental conditions, highlighting the unique insights provided by SERS. nih.govacs.org Kinetic studies using SERS have successfully modeled the formation of the complex, demonstrating that the SERS signal intensity correlates with the progression of the coordination reaction. nih.gov

Table 1: Characteristic Raman Peak for this compound Complex

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Chromium-Oxygen (Cr-O) Stretch | ~563 - 570 | nih.gov, mdpi.com |

Electronic Spectroscopy of this compound

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a fundamental tool for characterizing this compound complexes in aqueous solutions. The spectra are distinguished by characteristic absorption bands in the visible and ultraviolet regions that arise from electronic transitions involving the d-orbitals of the Cr(III) center. acs.org

For the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)], studies in aqueous solution reveal two primary bands in the visible spectrum. acs.orgjournal-of-agroalimentary.ro A lower energy band is observed around 570 nm, with a higher energy band appearing at approximately 393 nm. acs.orgjournal-of-agroalimentary.ro Some studies also report a shoulder-like band at about 450 nm. journal-of-agroalimentary.ro In the ultraviolet region, a distinct absorption band can be seen at 270 nm. acs.orgjournal-of-agroalimentary.ro The positions and intensities of these bands are sensitive to the specific coordination environment and the pH of the solution. researchgate.netresearchgate.net For instance, in the Cr³⁺/citric acid system, a red-shift in the peak at 400 nm was observed as the pH increased from 2.2 to 5.2, followed by a blue-shift at higher pH values up to 9.5. researchgate.net The spectrum of the this compound complex is notably different from that of the aqueous Cr(III) ion, indicating that the citrate coordination sphere is largely retained in solution. acs.org

Table 2: UV-Vis Absorption Maxima (λmax) for Aqueous this compound Complexes

| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |

|---|---|---|

| 570 | 27.8 | journal-of-agroalimentary.ro |

| 450 (shoulder) | ~22 | journal-of-agroalimentary.ro |

| 393 | 33.3 | journal-of-agroalimentary.ro |

| 270 | 244.5 | acs.orgjournal-of-agroalimentary.ro |

The electronic absorption spectrum of this compound is interpreted using Ligand Field Theory (or its simpler electrostatic variant, Crystal Field Theory). Chromium(III) is a d³ transition metal ion. In an octahedral coordination environment, as is typical for chromium(III) complexes, the five degenerate d-orbitals are split into a lower-energy t₂g set and a higher-energy e_g set. umass.edumsuniv.ac.in The energy difference between these sets is denoted as Δo or 10Dq. umass.edu

The observed absorption bands in the UV-Vis spectrum correspond to spin-allowed electronic transitions (d-d transitions) from the ⁴A₂g ground state to higher energy quartet states. acs.orgumass.edu Based on extensive spectroscopic studies, the bands for this compound have been assigned as follows:

The band at approximately 570 nm is attributed to the ⁴A₂g → ⁴T₂g transition. acs.orgresearchgate.net The energy of this transition corresponds directly to the crystal field splitting parameter, Δo. lacc-terryb.com

The band around 393-400 nm is assigned to the ⁴A₂g → ⁴T₁g(F) transition. acs.orgresearchgate.net

A higher energy band, such as the one observed at 270 nm, can be tentatively assigned to the ⁴A₂g → ⁴T₁g(P) transition. acs.org

These assignments are consistent with the expected transitions for a d³ ion in an octahedral field and allow for the characterization of the ligand field strength of citrate when coordinated to Cr(III). acs.orgnumberanalytics.com

Table 3: Electronic Transitions for Octahedral this compound

| Observed Band (nm) | Assigned Transition | Reference |

|---|---|---|

| ~570 | ⁴A₂g → ⁴T₂g | researchgate.net, acs.org |

| ~393 - 400 | ⁴A₂g → ⁴T₁g(F) | researchgate.net, acs.org |

| ~270 | ⁴A₂g → ⁴T₁g(P) | acs.org |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Magnetic Resonance Spectroscopy and Susceptibility Studies

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic species, such as the chromium(III) ion in the citrate complex. acs.orgjournal-of-agroalimentary.ro As a d³ ion, Cr(III) has an electron spin of S = 3/2, making it EPR active. researchgate.net EPR and magnetic susceptibility studies confirm the +3 oxidation state of chromium in these complexes. journal-of-agroalimentary.rojournal-of-agroalimentary.ro

The EPR spectra of this compound complexes provide information about the symmetry of the metal ion's coordination environment. researchgate.net Studies on frozen solutions or solid samples of this compound complexes have reported g-values characteristic of Cr(III). For example, magnetic studies of the (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)] complex were fitted with a g-value of 1.97 for an S = 3/2 system. researchgate.net Other studies have observed signals at effective g-values (g_eff) such as 5.4, 5.2, and 4.3, which are characteristic of Cr(III) complexes exhibiting a large zero-field splitting (ZFS). nih.gov This ZFS arises from distortions from perfect octahedral symmetry in the ligand field, providing further insight into the specific structure of the complex. nih.gov

Table 4: Reported EPR g-Values for Chromium(III) Complexes

| g-Value | System/Observation | Reference |

|---|---|---|

| 1.97 | Fit for S = 3/2 system in [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | researchgate.net |

| 5.4, 5.2, 4.3 | g_eff values for Cr(III) complexes with large ZFS | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the ligand environment in this compound complexes. acs.org Due to the paramagnetic nature of the Cr(III) center, the NMR signals of the citrate ligand nuclei (¹H and ¹³C) that are in proximity to the metal ion experience significant effects, primarily line broadening and large chemical shifts. nih.gov

While this paramagnetic broadening can make spectra more complex to interpret than for diamagnetic compounds, it also serves as a powerful diagnostic tool. The observation of broadened and shifted signals for the citrate protons in ¹H NMR spectra confirms the coordination of the citrate ligand to the Cr(III) ion. nih.govnih.gov High field ¹H NMR spectroscopy has been used to study the competitive binding of Cr(III) ions by various biological molecules, with citrate being identified as an effective chelator. nih.gov Furthermore, ¹³C NMR data have been used to investigate the coordination in bis-citrate complexes of chromium(III), providing further evidence of the binding mode and structure in solution. researchgate.net The changes in the chemical shifts of the ligand's NMR signals upon complexation offer conclusive proof of the metal-ligand interaction. nih.gov

Magnetic Susceptibility Measurements

Magnetic susceptibility studies are crucial for understanding the electronic structure of paramagnetic metal complexes like those of chromium(III). For this compound, these measurements provide insight into the oxidation state and spin state of the chromium ion. Research has been conducted on various this compound complexes, including mononuclear species such as (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O and Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O. acs.orgresearchgate.netcut.ac.cy

The magnetic behavior of the mononuclear complex (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O has been investigated as a function of temperature. researchgate.net The data, presented as a plot of µT versus T, where µ is the magnetic moment and T is the temperature, helps to determine the ground-state spin (S) and the g-factor. researchgate.net For a typical octahedral Cr(III) complex, which has a d³ electron configuration, the expected spin-only magnetic moment is approximately 3.87 B.M., corresponding to a spin state of S = 3/2. researchgate.net

In one study, magnetization measurements were conducted in fields up to 5 Tesla at low temperatures (2 K and 5 K). researchgate.net The results were consistent with an S = 3/2 spin state and a g-factor of 1.97. researchgate.net A theoretical magnetization curve for an S = 3/2 system with g = 1.97 showed good agreement with the experimental data, although the inclusion of a zero-field splitting term (D = 1.0 cm⁻¹) provided an even better fit. researchgate.net These collective magnetic data confirm the +3 oxidation state of chromium and its high-spin d³ electronic configuration within the citrate complex. acs.orgresearchgate.net

Thermal Analysis of this compound Complexes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the thermal stability and decomposition pathways of this compound complexes. acs.orgresearchgate.netcut.ac.cy These methods are also used to determine optimal annealing temperatures for the synthesis of materials like chromite spinels from citrate precursors. researchgate.netakjournals.com

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing information about dehydration, desolvation, and decomposition processes. Studies on hydrated this compound complexes and related chromium compounds reveal multi-step decomposition patterns. For instance, the thermal decomposition of chromium(III) nitrate (B79036) nonahydrate, a common precursor, shows distinct mass loss steps corresponding to the removal of water molecules followed by the decomposition of the nitrate salt to form chromium oxide.

In the context of this compound gel precursors used for synthesizing chromite spinels, TGA shows that dehydration is followed by a multi-step decomposition of the citrate complex. researchgate.netakjournals.com A generalized decomposition pathway for a hydrated this compound complex can be summarized as follows:

| Temperature Range (°C) | Process | Description |

|---|---|---|

| ~50 - 120 °C | Dehydration | Initial mass loss corresponding to the removal of lattice or loosely bound water molecules. Studies on related chromium salts show this initial water loss occurs below 120°C. |

| ~120 - 250 °C | Dehydration/Initial Decomposition | Removal of coordinated water molecules and the beginning of the citrate ligand decomposition. This stage often involves the breaking of Cr-O bonds. nih.gov |

| >250 °C | Ligand Decomposition and Oxide Formation | Significant mass loss due to the oxidative decomposition of the organic citrate moiety. In an inert atmosphere, this leads to a carbonaceous residue, while in an oxidizing atmosphere, the final product is typically chromium(III) oxide (Cr₂O₃). researchgate.net |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It identifies thermal transitions such as melting, crystallization, and decomposition via endothermic or exothermic peaks. For a Cr(III)-morin complex, a related system, DSC analysis showed an endothermic peak around 110°C for the removal of crystalline water and another at 230°C for coordinated water. nih.gov A sharp endothermic peak corresponding to the melting point was observed at 389°C, followed by decomposition above 450°C. nih.gov While specific DSC data for pure this compound is not extensively detailed in the provided search context, the analysis of related precursors for chromite spinels also involves DSC to understand the energetics of the decomposition process. akjournals.com

Electron Microscopy and Surface Analysis Techniques (for related materials)

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) are powerful tools for characterizing the morphology and elemental composition of materials synthesized from or treated with this compound.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface topography and morphology of solid materials. In studies involving chromium, SEM has been used to examine the products of various reactions. For example, when chromite spinel materials are synthesized using a citrate precursor method, SEM images reveal the particle size and crystallinity of the resulting powders after annealing at different temperatures. akjournals.com In environmental applications, SEM has been used to observe changes in the surface morphology of soil particles after leaching with citric acid to remove chromium contamination; the images showed that surfaces became rougher after treatment. wisdomlib.org Furthermore, when Cr(VI) is reduced by minerals in the presence of citrate, the resulting Cr(III) products can be visualized. osti.gov SEM images of reduced nontronite particles that reacted with Cr(VI) show a typical lamellar shape. osti.gov

Energy Dispersive X-ray Spectroscopy (EDS)

EDS, often coupled with SEM, provides elemental analysis of a sample. By detecting the characteristic X-rays emitted from a sample bombarded with an electron beam, EDS can identify the elements present and their relative abundance. This technique is essential for confirming the presence and distribution of chromium in synthesized materials. In the analysis of chromite spinels prepared from citrate precursors, EDS confirms the presence of chromium and other constituent metals in the final product. akjournals.commdpi.com When studying chromium removal from wastewater using adsorbents, EDS analysis of the adsorbent surface after the process confirms the successful uptake of chromium. mdpi.comresearchgate.net For instance, in the characterization of iron oxide nanoparticles supported on biochar for chromium removal, EDS confirmed the presence of iron, oxygen, and carbon, and after adsorption, the presence of chromium on the material's surface. mdpi.com

Coordination Chemistry and Aqueous Speciation of Chromium Iii Citrate

Ligand Binding Modes and Chelation Chemistry of Citrate (B86180) with Chromium(III)

Citric acid, a versatile chelating agent, possesses multiple functional groups—three carboxylates and one hydroxyl group—that can coordinate with the chromium(III) ion. journal-of-agroalimentary.ro This multi-dentate nature allows for the formation of stable chelate rings, significantly influencing the chemistry of the resulting complexes. researchgate.net

The primary binding of citrate to Cr(III) often involves the α-hydroxy carboxylate moiety, where both the carboxylate oxygen and the hydroxyl oxygen coordinate to the metal center, forming a stable five-membered ring. researchgate.net Structural studies have revealed that in mononuclear complexes, two citrate ligands can bind to a central Cr(III) ion in an octahedral geometry. acs.orgresearchgate.netjournal-of-agroalimentary.ro The specific atoms involved in bonding can vary, leading to different structural isomers.

Stoichiometry of Chromium(III)-Citrate Complex Formation

The stoichiometry of the complexes formed between chromium(III) and citrate is highly dependent on the molar ratio of the reactants and the pH of the solution. journal-of-agroalimentary.ro Both 1:1 and 1:2 metal-to-ligand ratios have been reported. For instance, at a near-neutral pH, the formation of a 1:2 Cr(III)-citrate complex is favored. nih.gov

Detailed studies have identified the formation of specific stoichiometric complexes under controlled pH conditions. For example, the mononuclear anion [Cr(C6H5O7)2]3- has been synthesized and characterized when Cr(III) reacts with citric acid at a pH between 4.0 and 5.5. journal-of-agroalimentary.ro Similarly, the complex (NH4)4[Cr(C6H4O7)(C6H5O7)]·3H2O, which also features a 1:2 metal-to-ligand ratio, was synthesized at a pH of approximately 5.5. acs.orgresearchgate.netjournal-of-agroalimentary.ro Research also suggests the formation of a stable 1:1 Cr(III)-citrate complex. sciopen.com

pH-Dependent Speciation and Stability Diagrams of Chromium(III) Citrate

The speciation of this compound in aqueous solution is profoundly influenced by pH. journal-of-agroalimentary.ro Potentiometric titrations and spectroscopic studies have been employed to construct speciation diagrams that illustrate the distribution of different complex species as a function of pH. researchgate.netjournal-of-agroalimentary.ro

At acidic pH values (below 3.5), the predominant species are likely to be simple aquated Cr(III) ions and some protonated citrate complexes like [CrCiH]2+. researchgate.net As the pH increases, deprotonation of the citrate ligand and the coordinated water molecules occurs, leading to the formation of more stable chelated species. nmfrc.org Around pH 5.5, the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- reaches its optimal concentration. acs.orgresearchgate.netjournal-of-agroalimentary.ro In the pH range of 4 to 9.5, the [Cr(Ci)2]3- species is reported to be the major form. researchgate.net At physiological pH, species such as [Cr(cit)OH]− and [Cr(cit)2OH]2− are expected to dominate. frontiersin.org The stability of these complexes is significant, with the log K for the Cr(III)-citrate complex reported as 6.95. nih.govacs.org

Table 1: pH-Dependent Speciation of this compound

| pH Range | Predominant Species | Reference(s) |

|---|---|---|

| < 3.5 | Cr³⁺, [CrCiH]²⁺ | researchgate.net |

| 4.0 - 9.5 | [Cr(Ci)₂]³⁻ | researchgate.net |

| ~ 5.5 | [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ | acs.orgresearchgate.netjournal-of-agroalimentary.ro |

Formation of Mononuclear and Polynuclear this compound Species

Both mononuclear and polynuclear this compound species can form in solution. Mononuclear complexes, where a single Cr(III) ion is coordinated to one or more citrate ligands, are common. acs.orgresearchgate.netjournal-of-agroalimentary.rojournal-of-agroalimentary.ro Examples include the previously mentioned [Cr(C6H5O7)2]3- and [Cr(C6H4O7)(C6H5O7)]4- anions. journal-of-agroalimentary.rojournal-of-agroalimentary.ro These mononuclear species are often soluble and have been the target of synthetic efforts to understand the fundamental coordination chemistry. journal-of-agroalimentary.ro

The tendency of Cr(III) to hydrolyze and form polynuclear complexes is also a significant aspect of its aqueous chemistry. nmfrc.org This process, known as olation, involves the formation of hydroxyl-bridged structures linking multiple chromium centers. journal-of-agroalimentary.ronmfrc.org While the formation of simple mononuclear complexes is favored under certain conditions, changes in pH and concentration can lead to the polymerization and formation of larger, polynuclear species. murdoch.edu.au For example, a dimeric complex, cis-{Cr( murdoch.edu.au-decane)(µ-cit)}22, has been synthesized where two chromium centers are bridged by citrate ligands. koreascience.kr

Influence of Ionic Strength and Other Environmental Factors on Aqueous Speciation

The speciation of this compound is sensitive to the ionic strength of the solution. nih.gov Changes in ionic strength can affect the activity coefficients of the ions in solution, thereby shifting the equilibrium of complex formation. However, some studies have shown that for certain sorption processes involving Cr(III)-citrate, the influence of ionic strength is minimal, suggesting the formation of inner-sphere complexes. sciopen.com At environmentally relevant concentrations, the sorption of some chromium(III) organic complexes, including citrate, was not significantly influenced by ionic strength between 0.005 and 0.01 M KNO3. bioline.org.br

Other environmental factors, such as the presence of competing cations and other organic ligands, can also influence the speciation. These factors can compete with citrate for binding to Cr(III) or with Cr(III) for binding to citrate, altering the distribution of species in the system.

Hydrolysis and Olation Processes in Chromium(III)-Citrate Systems

Chromium(III) ions in aqueous solution have a strong tendency to undergo hydrolysis, a reaction with water that results in the formation of hydroxo and oxo-bridged species. journal-of-agroalimentary.ronmfrc.org The first hydrolysis constant for Cr(III) is in the order of 10⁻⁴. nmfrc.org As the pH of a Cr(III) solution is raised, coordinated water molecules are deprotonated to form hydroxide (B78521) ligands. nmfrc.org

This hydrolysis is the precursor to olation, a process where these hydroxide groups act as bridges between two or more chromium centers, leading to the formation of polynuclear complexes. journal-of-agroalimentary.ronmfrc.org The formation of these olated species is a key step in the polymerization of chromium(III) in aqueous solutions. murdoch.edu.au In the context of chromium(III)-citrate systems, the citrate ligand can compete with hydrolysis and olation by forming stable chelate complexes. However, under conditions that favor hydrolysis (e.g., higher pH), the formation of polynuclear hydroxo-bridged this compound species is possible.

Chemical Reactivity and Stability Profiles of Chromium Iii Citrate

Chemical Stability in Aqueous Solutions Across Varying pH Ranges

The stability and speciation of chromium(III) citrate (B86180) in aqueous solutions are highly dependent on pH. Detailed studies have revealed the existence of various species as the pH of the solution changes. acs.orgscholarsportal.info

At a pH range of 3 to 5, chromium(III) citrate is present as both [Cr(III)-H-cit]+ and [Cr(III)-cit] species. scholarsportal.infoacs.org As the pH increases to a range of 6 to 8, the predominant species is [Cr(III)-cit]. scholarsportal.infoacs.org In the alkaline range of pH 9 to 11, this compound exists as a mixture of [Cr(III)-cit] and [Cr(III)-OH-cit]−. scholarsportal.infoacs.org At a pH of 12, the main species is [Cr(III)-OH-cit]−. scholarsportal.infoacs.org

Furthermore, research has led to the pH-specific synthesis and isolation of distinct this compound complexes. For instance, the mononuclear complex [Cr(C6H4O7)(C6H5O7)]4- has been identified and is optimally present around a pH of approximately 5.5. acs.orgresearchgate.net This particular complex features a mononuclear octahedral chromium(III) center bound to two citrate ligands with different deprotonation states. acs.orgresearchgate.net Other isolated species include Na3[Cr(C6H5O7)2]·8.5H2O at a pH of about 5.5 and (Hdmphem)6[Cr(C6H5O7)2].(NO3)3 .14H2O at a pH of 3.5. journal-of-agroalimentary.ro

The speciation of this compound across different pH ranges is a critical factor influencing its reactivity and environmental fate. The varying charges and structures of these complexes affect their solubility, mobility, and interaction with other substances. acs.orgresearchgate.netjournal-of-agroalimentary.ro

Table 1: Speciation of this compound at Various pH Ranges

| pH Range | Predominant this compound Species |

| 3-5 | [Cr(III)-H-cit]+ and [Cr(III)-cit] |

| 5.5 | [Cr(C6H4O7)(C6H5O7)]4- (optimal) |

| 6-8 | [Cr(III)-cit] |

| 9-11 | [Cr(III)-cit] and [Cr(III)-OH-cit]− |

| 12 | [Cr(III)-OH-cit]− |

This table is based on findings from potentiometric titrations and high-performance liquid chromatography (HPLC). acs.orgscholarsportal.infoacs.orgresearchgate.net

Redox Chemistry Involving this compound

Photo-Induced Oxidation Mechanisms of this compound to Chromium(VI) Species

The photo-oxidation of this compound to the more toxic chromium(VI) is a significant environmental transformation pathway. scholarsportal.infoacs.orgresearchgate.net This process is influenced by pH and the presence of oxidants like dissolved oxygen and hydroxyl radicals. scholarsportal.infoacs.org

Studies have shown that the oxidation of chromium(III) in the form of a citrate complex is considerably faster than that of aqueous chromium(III) alone when exposed to light. scholarsportal.infoacs.org The rate of this photo-oxidation is not very sensitive to pH in the range of 7 to 9 but increases significantly at higher pH values. acs.orghilarispublisher.com This pH dependency is consistent with the distribution of different this compound species in the solution. acs.org

The mechanism involves a ligand-to-metal charge-transfer (LMCT) pathway. researchgate.nethilarispublisher.com The species [Cr(III)-cit-OH]−, which is present at higher pH levels, is considered the most photochemically active form. acs.orgresearchgate.net Upon light absorption, an electron is transferred from the citrate ligand to the chromium(III) center, generating a transient chromium(II) species. acs.orgresearchgate.nethilarispublisher.com This chromium(II) intermediate is then oxidized to chromium(VI) through a multi-step process involving dissolved oxygen and hydroxyl radicals (•OH) as oxidants. scholarsportal.infoacs.org The formation of hydroxyl radicals has been detected in these systems, supporting the proposed reaction mechanism. acs.org

Reduction of Chromium(VI) to this compound by Organic Reductants

Citric acid can act as a reductant for chromium(VI), leading to the formation of this compound complexes. lbl.govnih.gov This reduction process is often utilized in the treatment of chromium(VI) contaminated water. lbl.gov The kinetics of this reduction can be influenced by various factors, including pH and the presence of catalysts.

The reduction of chromium(VI) by citric acid is generally more efficient under acidic conditions. nih.govacs.org For instance, in the presence of Mn(II) and clay minerals like montmorillonite, the rate of chromium(VI) reduction by citrate decreases as the initial pH increases from 2.23 to 4.86. acs.org In sonochemical reduction processes, complete reduction of chromium(VI) in the presence of citric acid has been observed at pH 2. lbl.gov

The mechanism of reduction often involves the formation of intermediate chromium species. The presence of organic reductants like citric acid can facilitate the conversion of chromium(VI) to the less mobile and less toxic chromium(III) form, which then complexes with the citrate. nih.govosti.gov

Degradation Pathways of this compound in Model Systems

Studies have shown that organo-chromium(III) complexes, including this compound, can be recalcitrant to biodegradation. nih.gov Microorganisms such as Ralstonia eutropha JMP 134 and Pseudomonas aeruginosa pAO1, which can readily degrade free citrate, are unable to degrade the citrate when it is complexed with chromium(III). nih.gov This recalcitrance is not attributed to toxicity but rather to the complex hindering enzymatic access to the citrate molecule. nih.gov

In photochemical degradation studies, the irradiation of Cr(III)-EDTA complexes has been shown to lead to the degradation of the organic ligand and the precipitation of chromium as Cr2O3. nih.gov While this study focused on EDTA, it suggests that photochemical processes could also be a potential degradation pathway for the citrate ligand in this compound complexes, leading to the transformation of the complex.

Interactions of this compound with Mineral Surfaces and Metal Oxides

The interaction of this compound with mineral surfaces and metal oxides is a key factor controlling its transport and fate in soil and aquatic environments. These interactions can include adsorption, complexation, and redox reactions.

This compound has been observed to have low sorption to soil, indicating its potential for high mobility. nih.govbioline.org.br The presence of citrate can inhibit the adsorption of chromium(III) onto mineral surfaces. For example, in the presence of citrate, the reduction of Cr(VI) by structural Fe(II) in nontronite (a clay mineral) was inhibited, which was partly attributed to competition for sorption sites. osti.gov

In systems containing goethite, an iron oxyhydroxide, the presence of citrate can lead to the formation of soluble Cr(III)-citrate complexes or Cr(III)-citrate colloids, depending on the pH. nih.gov At higher pH (5-7), a significant portion of dissolved chromium exists as colloidal Cr(III)-citrate, formed through the adsorption and complexation of citrate on the goethite surface. nih.gov At a lower pH of 3, chromium is primarily released as soluble Cr(III)-organic complexes. nih.gov The presence of goethite did not appear to affect the oxidation of Cr(III) by birnessite (a manganese oxide) at low pH, as the cationic Cr(III) preferentially adsorbed to the negatively charged birnessite surface. researchgate.net

Complexation Kinetics and Thermodynamics of Chromium(III) with Citrate Ligands

The formation of complexes between chromium(III) and citrate is governed by specific kinetic and thermodynamic parameters. The stability of these complexes is a critical factor in determining the speciation and bioavailability of chromium in the environment.

The complexation of chromium(III) with citrate is a relatively slow process. nih.gov Chromium(III) is known to form strong and stable complexes with oxygen-donating ligands like the carboxyl groups in citrate. nih.gov The stability constant (log K) for the Cr(III)-citrate complex has been reported to be 6.95. nih.gov This value indicates a moderately stable complex.

Studies on the complexation of Cr(III) with various organic acids have shown that the stoichiometry of the resulting complexes can vary. For chromium(III) and citric acid, a 1:1 molar ratio has been observed to form stable and soluble complexes. sciopen.com The formation of these complexes is an important consideration in understanding the mobility of chromium, as the complexed form can be more mobile in the environment than the free chromium ion. sciopen.com

Table 2: Stability Constants of Selected Chromium(III) Complexes

| Ligand | Stability Constant (log K) |

| Citrate | 6.95 nih.gov |

| EDTA | 23.4 nih.gov |

| Oxalic Acid | 5.34 researchgate.net |

| Malic Acid | 5.4 researchgate.net |

This table provides a comparison of the stability of the this compound complex with other common organic and synthetic ligands.

Mechanistic Studies of Chromium Iii Citrate Interactions Non Clinical

Molecular-Level Interactions of Chromium(III) Citrate (B86180) with Model Biomolecules (e.g., Amino Acids, Peptides) in vitro

In vitro studies have been instrumental in elucidating the direct interactions between chromium(III) citrate and fundamental biological building blocks like amino acids and peptides. These investigations reveal the nature of the coordination chemistry and the formation of complexes that may influence the biological activity of chromium(III).

Research has shown that chromium(III) can form stable complexes with various amino acids. nih.gov For instance, studies on the complexation of Cr(III) with captopril, an l-proline (B1679175) derivative, have demonstrated the formation of a stable 1:1 complex. nih.gov The interaction involves the carboxylate group of the amino acid derivative, indicating that chromium(III) can readily coordinate with these biomolecules. nih.gov The stability of such complexes is a key factor in the potential transport and bioavailability of chromium.

Furthermore, the addition of chromium(III) reagents to peptide solutions has been observed to enhance the protonation of peptides in electrospray ionization mass spectrometry. nih.gov This effect, which is dependent on the presence of water, suggests an interaction between Cr(III) and the peptide backbone, influencing its charge state. nih.gov Specifically, Cr(III) complexes with labile ligands, such as those containing water, were more effective in this process, highlighting the role of the coordination sphere of chromium in these interactions. nih.gov While this research was conducted in the context of analytical chemistry, it provides direct evidence of the interaction between chromium(III) and peptides at a molecular level.

The formation of these chromium(III)-biomolecule complexes is significant as it can prevent the formation of hydroxyl radicals and subsequent DNA strand breaks that might otherwise be induced by free Cr(III) ions. oup.com Biomolecules such as histidine, glutamine, serine, and citrate itself can form these protective complexes. oup.com

The following table summarizes key findings from in vitro studies on the interaction of chromium(III) with model biomolecules:

| Biomolecule | Type of Interaction | Key Findings |

| Captopril (l-proline derivative) | Complex Formation | Forms a stable 1:1 complex with Cr(III) via the carboxylate group. nih.gov |

| Heptapeptides (neutral, acidic, basic) | Enhanced Protonation | Cr(III) complexes, particularly those with water ligands, increase the positive charge on peptides. nih.gov |

| Various Amino Acids (e.g., histidine, glutamine, serine) | Complex Formation | Form complexes with Cr(III), which can mitigate the generation of hydroxyl radicals. oup.com |

Biochemical Mechanisms of this compound in Non-Human Cellular Models

To understand the cellular effects of this compound, researchers utilize non-human cell lines, such as those derived from rat liver. These models allow for the investigation of molecular pathways and electron transfer processes in a controlled environment.

Studies using insulin-resistant (IR) Buffalo Rat Liver (BRL) cells have provided significant insights into the mechanisms of this compound. Research indicates that this compound can significantly improve glucose absorption in these cells. nih.govnih.gov This effect is attributed to the upregulation of key proteins involved in glucose transport and insulin (B600854) signaling.

Specifically, this compound has been shown to increase the levels of Protein Kinase B (Akt) and Glucose Transporter 4 (GLUT4). nih.govnih.gov Furthermore, it enhances the phosphorylation of AMP-activated protein kinase (AMPK) β1. nih.govnih.gov At the genetic level, this compound treatment leads to increased mRNA expression of Akt2, Glut4, and AMPKα2. nih.gov It also positively influences the expression of genes related to insulin sensitivity, including insulin receptor substrate-1 (IRS-1), phosphatidylinositol 3-kinase (PI3K), and peroxisome proliferator-activated receptor γ (PPARγ). nih.gov These findings collectively suggest that this compound ameliorates insulin resistance and improves glucose transport by modulating these critical signaling pathways. nih.gov

The table below details the effects of this compound on key molecular targets in insulin-resistant Buffalo Rat Liver cells.

| Molecular Target | Effect of this compound |

| Akt (Protein Kinase B) | Increased protein levels and mRNA expression (Akt2). nih.govnih.gov |

| GLUT4 (Glucose Transporter 4) | Increased protein levels and mRNA expression. nih.govnih.gov |

| AMPK (AMP-activated protein kinase) | Increased phosphorylation of AMPKβ1 and mRNA expression of AMPKα2. nih.govnih.gov |

| IRS-1 (Insulin Receptor Substrate-1) | Increased mRNA expression. nih.gov |

| PI3K (Phosphatidylinositol 3-kinase) | Increased mRNA expression. nih.gov |

| PPARγ (Peroxisome proliferator-activated receptor γ) | Increased mRNA expression. nih.gov |

The citrate ligand in this compound can participate in ligand-to-metal charge transfer processes. osti.gov In certain contexts, such as the reduction of hexavalent chromium (Cr(VI)), citrate can act as an electron donor. osti.gov This process can lead to the formation of a soluble Cr(III)-citrate complex. osti.gov While this specific example involves the reduction of Cr(VI), it highlights the redox potential of the citrate ligand when complexed with a metal.

Studies on the oxidation of Cr(III) complexes have proposed mechanisms involving intramolecular electron transfer. murdoch.edu.au Although these studies did not specifically use this compound, they provide a general framework for how such reactions might occur. The process often involves a deprotonation step followed by ligand exchange and subsequent intramolecular electron transfer to form a higher oxidation state of chromium. murdoch.edu.au The presence of biomolecules can influence these electron transfer reactions. For example, proton-coupled electron transfer (PCET) has been observed in chromium complexes, where the electrochemical reaction rate is influenced by the presence of a proton donor. researchgate.net

Molecular Pathways in Isolated Cell Lines (e.g., Rat Liver Cells)

Influence of this compound on Enzyme Activity in vitro

Chromium(III) compounds have been shown to influence the activity of key enzymes involved in metabolic signaling pathways. In vitro studies have demonstrated that chromium can enhance the kinase activity of the insulin receptor β-subunit. drugbank.comnih.gov This activation is a critical step in the insulin signaling cascade, leading to the phosphorylation of downstream effector molecules.

Upon activation of the insulin receptor, a series of phosphorylation events occur, involving proteins such as phosphatidylinositol 3-kinase (PI3K) and Akt (Protein Kinase B). drugbank.comnih.gov Chromium has been shown to increase the activity of these downstream effectors. drugbank.comnih.gov The enhancement of this kinase cascade ultimately promotes the translocation of GLUT4-containing vesicles to the cell surface, facilitating glucose uptake. drugbank.comnih.gov

Furthermore, chromium has been found to attenuate the activity of protein tyrosine phosphatase 1B (PTP-1B) in vitro. drugbank.com PTP-1B is a negative regulator of insulin signaling, and its inhibition by chromium would therefore contribute to enhanced insulin sensitivity.

The table below summarizes the in vitro effects of chromium(III) on the activity of key enzymes.

| Enzyme | Effect of Chromium(III) | Consequence |

| Insulin Receptor β-subunit | Enhances kinase activity. drugbank.comnih.gov | Initiates the insulin signaling cascade. |

| Phosphatidylinositol 3-kinase (PI3K) | Increases activity. drugbank.comnih.gov | Propagation of the insulin signal. |

| Akt (Protein Kinase B) | Increases activity. drugbank.comnih.gov | Promotes GLUT4 translocation and glucose uptake. |

| Protein Tyrosine Phosphatase 1B (PTP-1B) | Attenuates activity. drugbank.com | Reduces negative regulation of insulin signaling. |

Transport and Uptake Mechanisms of this compound in Non-Human Biological Systems

The transport and uptake of this compound into cells are crucial steps for its biological activity. Studies in non-human biological systems, such as yeast (Saccharomyces cerevisiae), have provided valuable information on these mechanisms.

Research has shown that this compound can be taken up by yeast cells, although the efficiency of uptake can be influenced by the specific ligand attached to the chromium. tandfonline.com For instance, the cellular accumulation of chromium from Cr(III)-histidine was found to be higher than from Cr(III)-citrate. tandfonline.com The uptake of chromium is a time-dependent process, with the amount of accumulated chromium increasing over time. tandfonline.com The pH of the surrounding medium also plays a role, with optimal uptake observed at a pH of around 6.5. tandfonline.com

Once inside the yeast cell, the distribution of chromium varies depending on the complex. In the case of this compound, a greater portion of the total chromium accumulates in the cell wall, whereas for Cr(III)-histidine, the majority is found in the spheroplasts (the cell protoplast). tandfonline.com This suggests that the nature of the organic ligand influences not only the uptake but also the subcellular localization of chromium. tandfonline.com

The uptake of chromium by yeast is believed to involve both biosorption (adsorption to the cell surface) and active accumulation mechanisms. tandfonline.com While cell membranes are generally considered to be poorly permeable to inorganic Cr(III), studies suggest that this impermeability is not absolute and that transport can occur, particularly when chromium is complexed with organic ligands. drugbank.comtandfonline.com The specific chemical properties of the Cr(III)-organic compound are thought to be a key determinant of its transport mechanism into the cell. tandfonline.com In higher organisms, it is proposed that Cr(III) may be transported by transferrin, a protein also responsible for iron transport. nih.gov

The table below summarizes the findings on the transport and uptake of this compound in Saccharomyces cerevisiae.

| Parameter | Observation for this compound |

| Cellular Uptake | Yes, but lower than Cr(III)-histidine. tandfonline.com |

| Time Dependence | Uptake increases with time. tandfonline.com |

| pH Dependence | Optimal uptake at pH 6.5. tandfonline.com |

| Subcellular Distribution | Greater accumulation in the cell wall. tandfonline.com |

| Proposed Mechanisms | Biosorption and active accumulation. tandfonline.com |

Analytical Methodologies for Chromium Iii Citrate

Spectrophotometric and Colorimetric Methods for Chromium(III) Citrate (B86180) Detection

Spectrophotometric and colorimetric methods are widely used for the detection of chromium(III) due to their simplicity, cost-effectiveness, and the potential for rapid, on-site analysis. rsc.org These techniques rely on changes in the optical properties of a chemical system upon interaction with the target analyte. For chromium(III), this often involves the formation of a colored complex or the analyte-induced aggregation of nanoparticles, leading to a measurable change in absorbance or a visible color shift. ijcce.ac.irresearchgate.net

One approach involves the use of a complexing agent that forms a distinctly colored chelate with Cr(III) ions. The intensity of the color, measured by a spectrophotometer at a specific wavelength (λmax), is proportional to the concentration of the chromium complex. srce.hr For instance, a method using N-nitroso-N-phenylhydroxylamine (NNP) in an anionic surfactant system demonstrated a linear calibration curve for Cr(III) in the concentration range of 0.5–5.0 µg/mL at a λmax of 579 nm. srce.hr

A prominent and innovative subset of colorimetric methods involves the use of gold nanoparticles (AuNPs). rsc.orgnih.gov These assays leverage the unique surface plasmon resonance (SPR) properties of AuNPs, which give them a characteristic ruby-red color in a dispersed state. ijcce.ac.ir The surface of these nanoparticles can be capped with various agents, including citrate. researchgate.netrsc.org

The detection mechanism is often based on the aggregation of these nanoparticles, which is induced by the target analyte. scispace.com In the case of Cr(III) detection using citrate-capped AuNPs, the Cr(III) ions can interact with the citrate molecules on the surface of different nanoparticles, forming a Cr(III)-citrate chelation complex that effectively cross-links the nanoparticles. scispace.comnih.gov This aggregation leads to a change in the interparticle distance, causing a red-shift in the SPR band and a corresponding color change from red to blue or violet. researchgate.netrsc.orgscispace.com The ratio of absorbance at the new, longer wavelength to the original wavelength can be correlated with the concentration of Cr(III). researchgate.netrsc.org

Studies have demonstrated the high sensitivity and selectivity of this approach. A method using citrate-capped AuNPs without further functionalization reported a linear relationship between the absorbance ratio (A₇₁₄/A₅₂₆) and Cr(III) concentrations over the range of 10⁻³ to 10⁻⁶ M. rsc.org Another study using Tween 20-stabilized AuNPs, which also relies on Cr(III)-citrate chelation, achieved a detection limit of 0.016 µM. scispace.com The applicability of these assays has been extended to simple paper-based strips for on-site monitoring. rsc.org

Table 1: Performance of Gold Nanoparticle-Based Colorimetric Assays for Cr(III)

| Nanoparticle System | Detection Principle | Linear Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Citrate-capped AuNPs | Aggregation via Cr(III) interaction, red-shift from 526 nm to 714 nm | 10⁻³ to 10⁻⁶ M | 1.06 × 10⁻⁷ M | rsc.org |

| Tween 20-stabilized AuNPs | Aggregation via Cr(III)-citrate chelation, red-shift from 520 nm to 660 nm | 0.05–5.0 µM | 0.016 µM | scispace.com |

| Citrate-capped AuNPs | Aggregation via Cr(III) interaction, monitoring absorbance at 675 nm and 520 nm | 1 to 11 µM (curved) | 0.9 µM | researchgate.net |

| Gallic acid-capped AuNPs | Aggregation-induced color change | Not specified | 0.1 µM (by UV-vis) | rsc.org |

Chromatographic Separation and Quantification Techniques for Chromium(III) Species

Chromatographic techniques are paramount for speciation analysis, which involves separating and quantifying different chemical forms of an element, such as Cr(III) and Cr(VI). thermofisher.com This separation is critical because the different species can have vastly different properties. For chromium, Cr(III) complexes like chromium(III) citrate must be separated from the more toxic Cr(VI) species. High-performance liquid chromatography and ion chromatography are the primary methods employed for this purpose, often coupled with highly sensitive detectors.

HPLC is a versatile technique for separating chromium species. Anion-exchange HPLC is a common approach where Cr(III) is first complexed with a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to form a stable anionic complex, [Cr(III)-EDTA]⁻. nih.govresearchgate.net This allows for its separation from the naturally anionic Cr(VI) species (chromate, CrO₄²⁻) on an anion-exchange column. nih.govnih.gov The separated species are typically detected using inductively coupled plasma-mass spectrometry (ICP-MS), a technique that offers exceptional sensitivity and elemental specificity. nih.govresearchgate.netrsc.org

The combination of HPLC with ICP-MS allows for very low detection limits. For example, one method using anion-exchange HPLC with ICP-MS detection achieved absolute detection limits of 40 pg for Cr(III). nih.gov Another study using anion-exchange HPLC-ICP-MS for the analysis of Cr(III) in food samples reported a quantification limit of 0.014 µg kg⁻¹. researchgate.net The mobile phase composition is critical for effective separation; solutions of ammonium (B1175870) sulfate (B86663) or ammonium nitrate (B79036) are often used. nih.govresearchgate.net

Ion chromatography (IC) is another powerful tool for chromium speciation. lcms.czthermofisher.com Similar to HPLC, IC separates ions based on their interaction with a stationary phase. For chromium analysis, a key challenge is preserving the original speciation of the sample, as Cr(III) and Cr(VI) can interconvert depending on the sample matrix and pH. To overcome this, sample preparation often involves complexation of Cr(III) with an agent like EDTA or pyridine-2,6-dicarboxylic acid (PDCA) to form a stable complex that can be reliably separated. lcms.cz

For instance, one method uses an optimized stabilization procedure where the sample is incubated with EDTA, forming the Cr(III)-EDTA complex, which is then separated from Cr(VI) using a single IC method. lcms.cz Coupling IC with ICP-MS provides excellent signal-to-noise and allows for detection limits below 0.1 µg/L. lcms.cz The use of a reaction cell in the ICP-MS can further improve accuracy by removing polyatomic interferences that can affect the measurement of chromium isotopes. lcms.cz

Table 2: Comparison of Chromatographic Techniques for Chromium Speciation

| Technique | Separation Principle | Detector | Detection Limit (Cr(III)) | Reference |

|---|---|---|---|---|

| Anion-Exchange HPLC | Separation of [Cr(III)-EDTA]⁻ complex | ICP-MS | 40 pg (absolute) | nih.gov |

| Anion-Exchange HPLC | Separation of Cr(III)-EDTA complex | ICP-MS | 0.014 µg kg⁻¹ (LOQ) | researchgate.net |

| Ion Chromatography (IC) | Separation of Cr(III)-EDTA complex | ICP-MS | ~0.05 µg/L | lcms.cz |

| HPLC | Separation on columns with anionic and cationic groups | ICP-MS | <0.5 µg L⁻¹ | rsc.org |

High-Performance Liquid Chromatography (HPLC) for Chromium(III)

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the analysis of chromium species. researchgate.net These techniques measure changes in electrical properties (like current or potential) resulting from redox reactions involving the analyte. Cyclic voltammetry, for example, is used to study the reduction of Cr(VI) to Cr(III) and the subsequent behavior of the Cr(III) product. rsc.org

The electrochemical behavior of chromium is highly dependent on pH. rsc.orgacs.org Citric acid is often used to create buffer solutions for these analyses because its triprotic nature allows for stable pH control over a wide range. rsc.org In such a system, the reduction of Cr(VI) can be monitored at an electrode surface, such as glassy carbon. acs.org While these methods often focus on the Cr(VI)/Cr(III) redox couple, they provide valuable information on the behavior of Cr(III) in a citrate matrix. The presence of Cr(III) can be inferred from the electrochemical signals, and its interaction with the electrode surface and the citrate buffer can be studied. acs.org

Mass Spectrometry for Structural Elucidation and Quantification of this compound

Mass spectrometry (MS) is an indispensable tool for both the quantification and structural characterization of chromium complexes. When coupled with a separation technique like HPLC or capillary electrophoresis (CE), it provides highly specific and sensitive detection. nih.govosti.gov Inductively coupled plasma-mass spectrometry (ICP-MS) is the premier detection method for quantitative elemental analysis in chromatography, able to measure chromium at trace and ultratrace levels. researchgate.netrsc.org

Beyond quantification, high-resolution mass spectrometry techniques are used for structural elucidation. Fourier-transform ion cyclotron resonance mass spectrometry (FT-ICR-MS), for example, can determine the precise mass and elemental composition of a complex, which helps in identifying its structure. researchgate.net Other studies have focused on synthesizing and characterizing specific chromium(III)-citrate complexes directly. In one such study, a mononuclear complex with the formula (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O was synthesized by reacting Cr(III) with citric acid at a pH of approximately 5.5. journal-of-agroalimentary.roresearchgate.netjournal-of-agroalimentary.ro The structure was definitively characterized using elemental analysis, FT-IR spectroscopy, and single-crystal X-ray crystallography, revealing an octahedral Cr(III) center bound to two citrate ligands with different protonation states. journal-of-agroalimentary.roresearchgate.net Such studies provide the fundamental structural information that advanced MS techniques aim to confirm in complex sample matrices.

Computational and Theoretical Investigations of Chromium Iii Citrate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Research has focused on mononuclear complexes where a central Cr(III) ion is coordinated by two citrate (B86180) ligands, which can exist in different protonation states. researchgate.net A key example is the complex anion [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻, where the chromium ion is bound to two citrate ligands with different charges (4- and 3-), highlighting the complex's ability to accommodate mixed deprotonation states. researchgate.net In such complexes, the citrate ligand typically acts as a multidentate chelator, binding to the chromium(III) ion through the oxygen atoms of both the carboxylate groups and the central hydroxyl group.

While detailed frontier molecular orbital (FMO) analyses specifically for chromium(III) citrate are not extensively documented in the literature, studies on analogous Cr(III) complexes provide a framework for understanding its electronic properties. biointerfaceresearch.com For an octahedral Cr(III) ion (a d³ system), the three d-electrons occupy the lower energy t₂g orbitals in the ground state, resulting in a quartet spin state (S=3/2). The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for determining the complex's reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. biointerfaceresearch.com In studies of citrate interacting with mineral surfaces, DFT calculations showed that the most active electrons (related to the HOMO) are concentrated in the carboxyl (–COO⁻) radicals of the citrate molecule. rsc.org

DFT calculations are also employed to analyze the bonding characteristics using methods like the quantum theory of atoms in molecules (QTAIM). This analysis examines the electron density (ρ) and its Laplacian (∇²ρ) at bond critical points to classify the nature of the chemical bonds (e.g., covalent vs. ionic/closed-shell interactions). nih.gov Such analyses for this compound would quantify the degree of covalent and electrostatic character in the Cr-O bonds.

Molecular Modeling and Dynamics Simulations of this compound Complexes

Molecular modeling, encompassing both molecular mechanics and molecular dynamics (MD), offers a way to study the dynamic behavior and conformational landscape of complexes in solution.

The first step in molecular modeling is often a geometry optimization to find the lowest energy structure of the complex. For this compound, this can be performed using DFT methods. nih.govacs.org The results of such optimizations can be compared with experimental data from X-ray crystallography to validate the computational method.

Experimental studies have successfully crystallized and characterized several this compound complexes, providing precise structural data. One such complex is (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O, which features a mononuclear octahedral Cr(III) center. researchgate.netjournal-of-agroalimentary.ro Another study reported the structures of Na₃[Cr(C₆H₅O₇)₂]·8.5H₂O and (Hdmphen)₆[Cr(C₆H₅O₇)₂]·(NO₃)₃·14H₂O. researchgate.net Interestingly, these studies revealed that while the citrate ligands have the same deprotonation state in the latter two complexes, their spatial arrangement around the Cr(III) ion differs in the solid state depending on the counter-ion. researchgate.net This suggests the existence of distinct structural conformers, or "pH-structural variants," a difference that is reportedly lifted when the complexes are dissolved in aqueous solution. researchgate.net

A DFT-optimized geometry of a this compound complex would provide theoretical bond lengths and angles to compare with these experimental findings.

Table 1: Selected Experimental Bond Lengths for the [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ Anion Data sourced from X-ray crystallography of (NH₄)₄[Cr(C₆H₄O₇)(C₆H₅O₇)]·3H₂O.

| Bond | Length (Å) |

| Cr—O(carboxylate) | 1.95 - 2.00 |

| Cr—O(hydroxyl) | ~2.03 |

| Data is approximate based on typical ranges found in structural reports of similar complexes. |

The stability of a complex can be quantified by the binding energy between the metal ion and its ligands. In computational chemistry, the binding energy (E_b) can be calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and ligands. frontiersin.org

Binding Energy Formula: E_b = E_total([Cr(citrate)_n]) - (E_total(Cr³⁺) + n * E_total(citrate))

For comparison, DFT calculations for the Cr(III)-captopril complex included a correction for the zero-point vibrational energy in the binding energy calculation, a standard practice for achieving higher accuracy. nih.govacs.org

Geometry Optimization and Conformational Analysis

Quantum Chemical Calculations of Reactivity and Stability

Quantum chemical calculations are instrumental in predicting the reactivity and thermodynamic stability of complexes. This can involve calculating reaction enthalpies, activation barriers for ligand exchange reactions, and stability constants. wiley.com

Detailed aqueous speciation studies, which combine experimental potentiometric titrations with computational analysis, have shown that the Cr(III)-citrate system is complex, with numerous species coexisting in solution depending on the pH. researchgate.net These studies suggest the formation of various mononuclear complexes, including the [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻ species which is optimally present around pH 5.5. researchgate.net The calculation of stability constants (log β) from such experimental data provides a quantitative measure of the stability of these different species in solution.

From a purely theoretical standpoint, quantum chemical calculations can determine the Gibbs free energy of formation (ΔG) for different potential complexes. A more negative ΔG indicates a more stable species. Such calculations were performed for Cr(III) complexes with other ligands, like isoniazid, to confirm their stability. nih.gov Similar investigations for the various protonated and oligomeric forms of this compound could map out the energy landscape and predict the most stable species under different conditions, complementing the experimental speciation data. science.gov Furthermore, computational studies on the reaction pathways for other Cr(III) supplements, such as the aquation of Cr(III) picolinate, demonstrate how DFT can be used to investigate reactivity, for example by calculating activation barriers for stepwise versus concerted reaction mechanisms. murdoch.edu.au

Prediction of Spectroscopic Properties from First Principles

A powerful application of computational chemistry is the prediction of spectroscopic properties from first principles, which can be used to interpret and assign experimental spectra. For this compound, this is particularly relevant for UV-Vis and vibrational (IR/Raman) spectroscopy.

Experimental UV-Vis spectra of aqueous Cr(III)-citrate solutions show two characteristic absorption bands. researchgate.netresearchgate.net These bands are due to d-d electronic transitions of the octahedral Cr(III) ion. The lower energy band, typically observed around 570-580 nm, is assigned to the ⁴A₂g → ⁴T₂g transition, while the higher energy band, around 400-410 nm, corresponds to the ⁴A₂g → ⁴T₁g transition. researchgate.net

Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. mdpi.comrespectprogram.org By calculating the electronic excitation energies and oscillator strengths, a theoretical spectrum can be generated. mdpi.com This approach has been successfully applied to interpret the spectra of many transition metal complexes, including Fe(III)-siderophore complexes that contain citrate moieties. digitellinc.com A TD-DFT study on this compound would involve optimizing the ground state geometry and then calculating the vertical excitation energies to various excited states. Comparing the calculated spectrum with the experimental one allows for a definitive assignment of the observed bands and can reveal the nature of the electronic transitions (e.g., d-d transitions vs. ligand-to-metal charge transfer).

Table 2: Typical Experimental UV-Vis Absorption Maxima for Octahedral Cr(III)-Citrate Complexes in Aqueous Solution

| Transition | Wavelength (λ_max) |

| ⁴A₂g → ⁴T₂g | ~570 nm |

| ⁴A₂g → ⁴T₁g | ~410 nm |

| Data sourced from experimental spectra reported in the literature. researchgate.net |

Similarly, DFT calculations can predict vibrational frequencies. These theoretical frequencies, after appropriate scaling, can be compared to experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes, particularly those involving the Cr-O bonds and the coordinated carboxylate and hydroxyl groups of the citrate ligand. journal-of-agroalimentary.roscirp.org

Environmental Fate and Biogeochemistry of Chromium Iii Citrate

Occurrence and Distribution of Chromium(III) Citrate (B86180) in Natural Aquatic and Terrestrial Systems

Chromium(III) in soils and sediments typically occurs as sparingly soluble hydroxy polymers adsorbed onto the surfaces of colloids, clays, and oxides. journal-of-agroalimentary.rojournal-of-agroalimentary.ro However, the presence of chelating agents like citric acid can lead to the formation of soluble, and therefore more mobile, chromium complexes. journal-of-agroalimentary.rojournal-of-agroalimentary.ro Studies have identified specific aqueous Cr(III)-citrate species, such as the mononuclear anionic complex [Cr(C₆H₄O₇)(C₆H₅O₇)]⁴⁻, which is found to be optimally present at a pH of approximately 5.5. journal-of-agroalimentary.roacs.org The formation of these stable complexes can increase the solubility of Cr(III) in aquatic environments. bioline.org.brresearchgate.net

In natural waters, high concentrations of Cr(III) in oxic environments, where it would typically be expected to precipitate, are often attributed to its complexation with organic matter. frontiersin.org Research suggests that a significant amount of these Cr(III)-citrate complexes can exist as a colloidal phase, particularly in the pH range of 5 to 7. researchgate.net This complexation is a key factor governing the speciation and distribution of Cr(III) in the environment. journal-of-agroalimentary.robioline.org.br

Mobility and Transport of Chromium(III) Citrate in Soil and Water Systems

The formation of this compound complexes significantly enhances the mobility of chromium in the environment. researchgate.netnih.gov Studies comparing various organic chromium complexes have demonstrated that this compound exhibits very little sorption to soil. bioline.org.brnih.gov This low affinity for soil particles results in high mobility through the soil column and groundwater systems. bioline.org.brnih.gov

The increased mobility is a direct consequence of the formation of stable, soluble complexes that are less prone to adsorption onto environmental matrices compared to free Cr(III) ions. iheg.org.cnsciopen.comeuropa.eu This alteration of adsorption properties means that chromium, when complexed with citrate, can be transported over greater distances in both terrestrial and aquatic systems, increasing its potential for wider distribution. iheg.org.cnsciopen.com

Sorption and Desorption Behavior of this compound to Environmental Matrices